molecular formula C15H11F3N2O2S2 B10957346 Methyl 4-({[3-cyano-4-methyl-6-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)thiophene-2-carboxylate

Methyl 4-({[3-cyano-4-methyl-6-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)thiophene-2-carboxylate

Cat. No.: B10957346
M. Wt: 372.4 g/mol
InChI Key: ZYKIAPHFYRDZTH-UHFFFAOYSA-N
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Description

Methyl 4-({[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridyl]sulfanyl}methyl)-2-thiophenecarboxylate is a complex organic compound with a unique structure that includes a pyridine ring substituted with cyano, methyl, and trifluoromethyl groups, as well as a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridyl]sulfanyl}methyl)-2-thiophenecarboxylate typically involves multiple steps. One common method includes the reaction of 3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridylthiol with methyl 2-bromo-4-thiophenecarboxylate under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridyl]sulfanyl}methyl)-2-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine group under appropriate conditions.

    Substitution: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Carboxylic acids.

Scientific Research Applications

Methyl 4-({[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridyl]sulfanyl}methyl)-2-thiophenecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-({[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridyl]sulfanyl}methyl)-2-thiophenecarboxylate is not well-understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways. Further research is needed to elucidate the exact mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-({[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridyl]sulfanyl}methyl)-2-thiophenecarboxylate is unique due to the presence of both a pyridine and a thiophene ring, which can impart distinct chemical and biological properties

Properties

Molecular Formula

C15H11F3N2O2S2

Molecular Weight

372.4 g/mol

IUPAC Name

methyl 4-[[3-cyano-4-methyl-6-(trifluoromethyl)pyridin-2-yl]sulfanylmethyl]thiophene-2-carboxylate

InChI

InChI=1S/C15H11F3N2O2S2/c1-8-3-12(15(16,17)18)20-13(10(8)5-19)24-7-9-4-11(23-6-9)14(21)22-2/h3-4,6H,7H2,1-2H3

InChI Key

ZYKIAPHFYRDZTH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCC2=CSC(=C2)C(=O)OC)C(F)(F)F

Origin of Product

United States

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